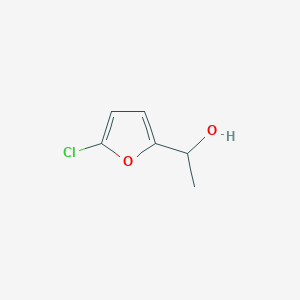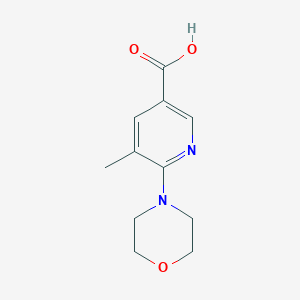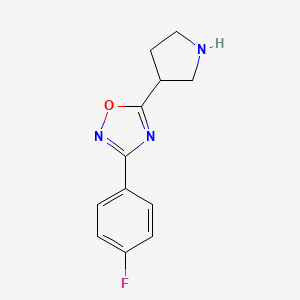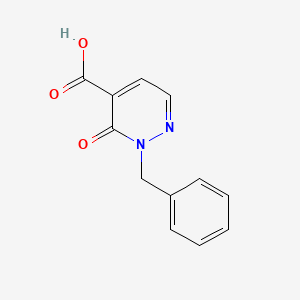![molecular formula C21H23BrN2O B11791678 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11791678.png)
2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a bromophenyl group and a dimethylpiperidinylmethyl group attached to the benzo[d]oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multi-step organic reactions One common method includes the bromination of a suitable phenyl precursor followed by the formation of the benzo[d]oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and the benzo[d]oxazole core play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
- 2-(2-Fluorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
- 2-(2-Iodophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
Uniqueness
Compared to its analogs, 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C21H23BrN2O |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C21H23BrN2O/c1-14-6-5-7-15(2)24(14)13-16-10-11-20-19(12-16)23-21(25-20)17-8-3-4-9-18(17)22/h3-4,8-12,14-15H,5-7,13H2,1-2H3 |
Clé InChI |
VMQPITGEQCTENP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)







![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
